Diflucortolone valerate
CAS No.: 59198-70-8
Cat. No.: VC21356295
Molecular Formula: C27H36F2O5
Molecular Weight: 478.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59198-70-8 |
|---|---|
| Molecular Formula | C27H36F2O5 |
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | [2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate |
| Standard InChI | InChI=1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1 |
| Standard InChI Key | HHJIUUAMYGBVSD-YTFFSALGSA-N |
| Isomeric SMILES | CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C |
| SMILES | CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C |
| Canonical SMILES | CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C |
| Appearance | White Solid |
| Melting Point | 195.0 °C |
Introduction
Chemical Structure and Properties
Diflucortolone valerate is a 21-valerate ester derivative of diflucortolone, a potent corticosteroid. The compound has the molecular formula C27H36F2O5 and a molecular weight of 478.57 g/mol . As a synthetic glucocorticoid, it contains two fluorine atoms in its structure, which contribute to its enhanced potency compared to non-fluorinated corticosteroids.
Physical and Chemical Characteristics
Diflucortolone valerate exists as a white to off-white solid with specific physical properties that influence its pharmaceutical formulation and storage requirements. The table below summarizes its key physical and chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C27H36F2O5 |
| Molecular Weight | 478.57 g/mol |
| CAS Number | 59198-70-8 |
| Melting Point | 220°C |
| Boiling Point | 578.5±50.0 °C (Predicted) |
| Density | 1.1227 (estimate) |
| Physical Form | Solid |
| Color | White to Off-White |
| Solubility | Slightly soluble in Chloroform, Dioxane, Methanol |
| Storage Requirements | -20°C Freezer, Under inert atmosphere |
| pKa | 12.89±0.70 (Predicted) |
Mechanism of Action
Diflucortolone valerate exerts its therapeutic effects through multiple molecular pathways that ultimately result in anti-inflammatory, immunosuppressive, and antiproliferative activities.
Anti-inflammatory Pathways
The compound works primarily through two key mechanisms:
-
Lipocortin Induction: Diflucortolone valerate induces the synthesis of lipocortins, which are phospholipase A2 inhibitory proteins. This inhibition prevents the release of arachidonic acid from phospholipids in cell membranes . By blocking this early step in the inflammatory cascade, the compound effectively prevents the formation and release of inflammatory mediators such as prostaglandins and leukotrienes.
-
Transcriptional Regulation: Upon binding to the glucocorticoid receptor in the cytoplasm, the drug-receptor complex migrates to the nucleus where it influences gene expression . This leads to:
Vasoconstrictor Effect
One of the notable properties of diflucortolone valerate is its potent vasoconstrictor effect, which contributes to its clinical efficacy. This vasoconstrictive action reduces blood flow to the affected area, decreasing the release of inflammatory mediators and reducing edema .
Pharmacological Properties
The pharmacological profile of diflucortolone valerate encompasses its absorption, distribution, metabolism, and elimination characteristics, which influence its clinical use and safety profile.
Absorption and Bioavailability
Diflucortolone valerate is primarily absorbed percutaneously when applied topically, although systemic absorption may occur to varying degrees . The extent of absorption depends on several factors:
-
Formulation vehicle
-
Dose applied
-
Surface area treated
-
Duration of treatment
-
Status of the skin barrier
-
Anatomical location being treated
Studies of rectal administration have shown slow and low absorption with an Area Under the Curve (AUC) of 10.8 ng h/ml, maximum concentration (Cmax) of 0.75 ng/ml, and time to maximum concentration (Tmax) of 4.7 hours .
Distribution and Elimination
The half-life of diflucortolone is approximately 4 to 5 hours, while the half-life of diflucortolone valerate is longer at approximately 9 hours . Following absorption, the compound is rapidly eliminated from the body, with metabolites being eliminated more slowly than the parent compound .
Metabolism
Diflucortolone valerate undergoes metabolism primarily in the liver. The ester bond is cleaved to release diflucortolone, which is then further metabolized. Analysis of metabolites has identified 11-keto-diflucortolone as the major metabolite in plasma .
Clinical Applications
Diflucortolone valerate is primarily used in dermatology for the management of inflammatory skin conditions characterized by inflammation, pruritus, and discomfort.
Formulations and Dosing
Diflucortolone valerate is available in various formulations, including:
-
Ointments (typically 0.1% or 0.3%)
-
Creams
-
Lotions
The choice of formulation depends on the nature and location of the skin condition being treated. Ointments are generally preferred for dry, scaly lesions, while creams and lotions may be more suitable for moist or intertriginous areas.
Comparative Efficacy Studies
Research has established diflucortolone valerate as a highly potent topical corticosteroid with efficacy comparable or superior to several other commonly used agents.
Animal Studies
Multiple animal studies have demonstrated the potent anti-inflammatory effects of diflucortolone valerate:
-
In experimentally induced inflammation of the rat ear, diflucortolone valerate showed anti-inflammatory effects approximately three times greater than fluocortolone .
-
In the same experimental model, the local anti-inflammatory effect of diflucortolone valerate was equal to that of fluocinolone acetonide and betamethasone-17-valerate, but greater than that of beclomethasone dipropionate .
-
In the rat adjuvant-paw-edema test using subcutaneous administration, diflucortolone valerate demonstrated an anti-inflammatory effect approximately 30 times greater than fluocortolone and about three times more potent than dexamethasone .
-
In the ring-granuloma test, diflucortolone valerate was approximately ten times as active as fluocortolone .
Human Studies
Clinical investigations have confirmed the high potency of diflucortolone valerate in human subjects:
-
In the vasoconstriction test on human skin with experimentally induced hyperemia, a water/oil emulsion containing just 0.001% diflucortolone valerate demonstrated efficacy equivalent to a similar preparation containing 0.1% fluocortolone .
-
A study evaluating cutaneous vasoconstriction on the flexor surfaces of the forearms of 20 patients with intact skin showed that diflucortolone valerate ointment produced a significantly faster blanching effect compared to fluocinolone acetonide and betamethasone valerate ointments .
-
The same study also demonstrated that even with a highly active preparation like diflucortolone valerate ointment, an application time of less than 3 hours rarely leads to vasoconstriction in healthy skin .
| Species | Route of Administration | LD50 (g/kg) |
|---|---|---|
| Mice | Oral | >4 |
| Rats | Oral | 3.1 |
| Mice | Subcutaneous | 180 mg/kg |
| Rats | Subcutaneous | 13 mg/kg |
| Mice | Intraperitoneal | 450 mg/kg |
| Rats | Intraperitoneal | 98 mg/kg |
These data indicate a relatively large margin of safety for topical application, given the small amounts used in clinical practice .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume